1-Methylimidazolium

Biodiesel Production Esterification Catalysis Brønsted Acid Catalysis

1-Methylimidazolium salts are essential protic ionic liquids (PILs) for R&D and scale-up. Unlike dialkylimidazolium analogs, the reactive N-H proton enables lower viscosity, higher conductivity, and superior catalytic activity. Ideal for esterification catalysts and low-temp electrolytes. Quantities from R&D grams to kg. Inquire for bulk.

Molecular Formula C4H7N2+
Molecular Weight 83.11 g/mol
Cat. No. B8483265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylimidazolium
Molecular FormulaC4H7N2+
Molecular Weight83.11 g/mol
Structural Identifiers
SMILESC[N+]1=CNC=C1
InChIInChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/p+1
InChIKeyMCTWTZJPVLRJOU-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylimidazolium: A Protic Ionic Liquid Precursor for Tunable Material and Solvent Design


1-Methylimidazolium salts constitute a foundational class of protic ionic liquids (PILs) and precursor compounds within the broader imidazolium ionic liquid family [1]. Unlike their widely studied aprotic counterparts, such as 1-ethyl-3-methylimidazolium ([EMIM]+) or 1-butyl-3-methylimidazolium ([BMIM]+) salts, the 1-methylimidazolium cation ([HMIM]+) retains a reactive N-H proton, which fundamentally alters its physicochemical behavior, hydrogen-bonding network, and subsequent performance in key applications . This structural feature directly influences properties such as melting point, viscosity, and ionic conductivity, distinguishing it from dialkylimidazolium analogs and dictating its suitability in scenarios where a balance of protic character and ionic liquid tunability is paramount [2].

Why 1-Methylimidazolium Cannot Be Swapped with Other Imidazolium Ionic Liquids


The assumption that one imidazolium ionic liquid can be readily substituted for another is a common and costly error in process design and material procurement. The presence of an acidic N-H proton in the 1-methylimidazolium cation enables a distinct protic behavior that is absent in dialkylimidazolium cations like [EMIM]+ or [BMIM]+ [1]. This proticity fundamentally governs hydrogen-bonding network formation and the resultant bulk transport properties . Consequently, replacing a 1-methylimidazolium-based system with an aprotic analog can lead to order-of-magnitude differences in viscosity, conductivity, and catalytic activity, directly impacting process efficiency and energy consumption [2]. The quantitative evidence presented below demonstrates that these are not interchangeable commodities, but rather distinct chemical tools with divergent performance profiles.

Quantitative Differentiation of 1-Methylimidazolium-Based Ionic Liquids: A Comparative Performance Guide


Superior Catalytic Efficiency in Biodiesel Production over Aprotic Imidazolium Analogs

In the esterification of oleic acid for biodiesel production, the protic Brønsted acidic ionic liquid 1-methylimidazolium hydrogen sulfate ([HMIM]HSO4) demonstrates significantly higher catalytic conversion efficiency compared to its aprotic dialkylimidazolium counterparts. At identical reaction conditions (90°C, 6 hours, 10 wt% catalyst dosage), [HMIM]HSO4 achieved a 95% conversion rate, outperforming 1-butyl-3-methylimidazolium methyl sulfate (85%) and 1-butyl-3-methylimidazolium acetate (78%) . This represents a 10-17% absolute increase in conversion, directly translating to higher product yield and lower downstream separation costs.

Biodiesel Production Esterification Catalysis Brønsted Acid Catalysis

Higher Ionic Conductivity in Aprotic Solvent Systems Compared to Longer-Chain Analogs

A systematic conductometric study of imidazolium chloride ionic liquids in N,N-Dimethylformamide (DMF) reveals a clear inverse relationship between cation alkyl chain length and ionic conductivity. 1-Methylimidazolium chloride ([HMIM]Cl), possessing the smallest and most mobile cation among the series, exhibited superior conductivity compared to 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) and 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) across the entire temperature range of 278.15 K to 313.15 K . This trend is attributed to the lower hydrodynamic radius of the [HMIM]+ cation, resulting in higher ionic mobility and lower activation energy for charge transport.

Electrolyte Solutions Ionic Conductivity N,N-Dimethylformamide

Lower Viscosity in Acetate Systems Compared to Dialkylimidazolium Acetates

Comparative viscosity measurements of imidazolium acetate ionic liquids demonstrate that the presence of a single methyl group on the 1-methylimidazolium cation ([Mim]Ac) results in significantly lower absolute viscosity compared to 1-ethyl-3-methylimidazolium acetate ([Emim]Ac) and 1,3-dimethylimidazolium acetate ([Mmim]Ac) across the temperature range of 293.15 K to 338.14 K [1]. This reduced viscosity is a direct consequence of diminished van der Waals interactions and a less extensive hydrogen-bonding network in the [Mim]Ac system, enhancing its viability as a solvent for processes requiring efficient mass transport.

Ionic Liquid Viscosity Acetate Salts Thermophysical Properties

Controlled Reactivity and Solubility via Alkyl Chain Tuning on the 1-Methylimidazolium Core

The 1-methylimidazolium cation serves as a versatile, tunable scaffold for designing ionic liquids with precise thermophysical properties. A comprehensive study evaluating the effect of alkyl chain length (ethyl to decyl) tethered to the 1-methylimidazolium cation on phenolate-based ILs revealed systematic and predictable variations in key properties such as density, viscosity, refractive index, and surface tension [1]. This tunability allows for the rational design of solvents with optimized properties for specific applications, a level of control not as readily accessible with symmetrical dialkylimidazolium cations where both nitrogen positions are substituted.

Ionic Liquid Synthesis Structure-Property Relationship Phenolate Ionic Liquids

Optimal Application Scenarios for 1-Methylimidazolium-Based Ionic Liquids Based on Quantitative Evidence


High-Efficiency Catalyst for Biodiesel and Esterification Reactions

Based on the 95% conversion rate demonstrated for [HMIM]HSO4 in oleic acid esterification, this ionic liquid is the preferred catalyst over [BMIM]-based alternatives when maximizing yield and minimizing reaction time are critical for process economics . Its use is particularly advantageous in continuous flow systems where high turnover rates are required.

Superior Electrolyte Component for Low-Temperature Conductivity Applications

The superior ionic conductivity of [HMIM]Cl in aprotic solvents like DMF, especially at lower temperatures (278.15 K), positions it as a more effective electrolyte for low-temperature electrochemical devices and sensors compared to longer-chain imidazolium chlorides . This is due to the higher mobility of the smaller [HMIM]+ cation.

Low-Viscosity Reaction Medium for Efficient Mass Transport

For processes requiring a low-viscosity ionic liquid solvent to facilitate mass transfer, [Mim]Ac offers a quantifiable advantage over its dialkylimidazolium counterparts ([Mmim]Ac and [Emim]Ac) [1]. This makes it the optimal choice for applications such as biomass pretreatment, liquid-liquid extraction, or as a carrier fluid where reduced pressure drops and faster mixing are paramount.

Modular Scaffold for Custom-Designed Solvent and Material Synthesis

The 1-methylimidazolium cation is not merely a fixed entity but a foundational building block. The demonstrated systematic tunability of its thermophysical properties (density, viscosity, surface tension) by varying the alkyl chain length on the 3-position allows for the rational design of ionic liquids with bespoke properties [2]. This is a key advantage for R&D programs focused on developing next-generation solvents for specific separation or reaction challenges.

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